molecular formula C19H20F3N3S2 B11099171 2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11099171
M. Wt: 411.5 g/mol
InChI Key: PRUCOUUHPZSVHB-UHFFFAOYSA-N
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Description

2-{[2-(1-Azepanyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridyl cyanide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1-azepanyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridyl cyanide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Introduction of the thienyl group: This step often involves palladium-catalyzed cross-coupling reactions.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under controlled conditions.

    Formation of the pyridyl cyanide core: This involves the construction of the pyridine ring followed by cyanation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1-Azepanyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The thienyl and pyridyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Primary amines: from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

2-{[2-(1-Azepanyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(1-azepanyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfur and nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(1-Piperidinyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridyl cyanide
  • 2-{[2-(1-Morpholinyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridyl cyanide

Uniqueness

The azepane ring in 2-{[2-(1-azepanyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridyl cyanide provides a unique structural feature that can influence its binding affinity and selectivity towards biological targets. The combination of the thienyl and trifluoromethyl groups further enhances its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H20F3N3S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)ethylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H20F3N3S2/c20-19(21,22)15-12-16(17-6-5-10-26-17)24-18(14(15)13-23)27-11-9-25-7-3-1-2-4-8-25/h5-6,10,12H,1-4,7-9,11H2

InChI Key

PRUCOUUHPZSVHB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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